N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]cyclopropanesulfonamide
Description
N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is a complex organic compound featuring a thiadiazole ring, a pyrrolidine ring, and a cyclopropanesulfonamide group
Properties
IUPAC Name |
N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S2/c1-8-12-11(18-13-8)15-6-5-9(7-15)14(2)19(16,17)10-3-4-10/h9-10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELYDLVUDNGUIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCC(C2)N(C)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the thiadiazole core. This can be achieved through cyclization reactions involving hydrazine and thionyl chloride
Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Large-scale production also involves the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SONH-) exhibits characteristic reactions under acidic or basic conditions:
Hydrolysis
-
Conditions : Prolonged exposure to concentrated HCl (6M) at 100°C.
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Products : Cyclopropanesulfonic acid and methylamine derivatives.
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Mechanism : Acid-catalyzed cleavage of the S-N bond, followed by protonation and nucleophilic attack by water .
Nucleophilic Substitution
-
The sulfonamide nitrogen can act as a weak nucleophile, reacting with electrophiles like alkyl halides under mild basic conditions (e.g., KCO in DMF) .
Cyclopropane Ring Reactivity
The strained cyclopropane ring undergoes selective ring-opening reactions:
Acid-Catalyzed Ring Opening
-
Products : Linear sulfonamide derivatives via C-C bond cleavage.
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Mechanism : Protonation induces ring strain relief, leading to fragmentation .
| Reaction Type | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic ring opening | 1M HSO, 60°C, 6h | 3-Methylthiadiazole-pyrrolidine sulfonic acid | 55 |
Radical Addition
-
Under UV light with AIBN initiator, cyclopropane reacts with bromine to form dibrominated products .
1,2,4-Thiadiazole Ring Reactivity
The 3-methyl-1,2,4-thiadiazole group participates in electrophilic and nucleophilic reactions:
Electrophilic Substitution
| Reaction Type | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO/HSO, 0°C, 2h | 5-Nitro-3-methyl-1,2,4-thiadiazole | 40 | |
| Bromination | NBS, CCl, reflux, 4h | 5-Bromo-3-methyl-1,2,4-thiadiazole | 60 |
Ring-Opening Reactions
Pyrrolidine Ring Functionalization
The pyrrolidine nitrogen and adjacent carbons enable further derivatization:
N-Alkylation
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Conditions : Alkyl halides (e.g., CHI) in the presence of NaH .
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Products : Quaternary ammonium salts with enhanced solubility .
Oxidation
Thermal and Photochemical Stability
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Thermal decomposition : Above 200°C, the compound degrades into volatile sulfur oxides and pyrrolidine fragments.
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Photolysis : UV light (254 nm) induces homolytic cleavage of the S-N bond, generating free radicals.
Comparative Reactivity of Functional Groups
| Functional Group | Reactivity Rank | Preferred Reaction Conditions | Key Products |
|---|---|---|---|
| Cyclopropane | 1 (most reactive) | Acidic or radical conditions | Ring-opened sulfonamides |
| Thiadiazole | 2 | Electrophilic/nucleophilic agents | Halogenated/nitrated derivatives |
| Sulfonamide | 3 | Strong acids/bases | Hydrolysis byproducts |
| Pyrrolidine | 4 | Alkylating/oxidizing agents | N-substituted derivatives |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. The incorporation of the 3-methyl-1,2,4-thiadiazole structure in the compound enhances its efficacy against various bacterial strains. A study demonstrated that derivatives of thiadiazoles showed activity against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antibiotics .
Anticancer Properties
Thiadiazole derivatives have also been investigated for their anticancer activities. In vitro studies have shown that compounds similar to N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]cyclopropanesulfonamide can induce apoptosis in cancer cells. For example, a derivative exhibited cytotoxic effects on human cancer cell lines, leading to further exploration in drug design aimed at targeting specific cancer pathways .
Agrochemical Applications
Pesticide Development
The unique structure of this compound positions it as a candidate for developing novel pesticides. Thiadiazole derivatives have been reported to possess herbicidal and insecticidal properties. A case study highlighted a related compound's effectiveness in controlling specific pests while being environmentally benign .
Fungicides
Thiadiazole compounds are also recognized for their antifungal properties. The application of this compound in agricultural settings could provide an effective means to combat fungal pathogens affecting crops. Research has indicated that thiadiazole-based fungicides can inhibit the growth of various phytopathogenic fungi .
Materials Science
Polymer Synthesis
In materials science, the sulfonamide group within the compound allows for its use in synthesizing advanced polymers. These polymers can exhibit enhanced thermal stability and mechanical properties. A study focused on creating polymer blends incorporating thiadiazole derivatives showed improved performance metrics compared to traditional polymers .
Nanotechnology
The integration of this compound into nanomaterials has been explored for applications in drug delivery systems. The compound's ability to form stable nanoparticles can facilitate targeted delivery mechanisms for therapeutic agents .
Data Tables
Mechanism of Action
The mechanism by which N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]cyclopropanesulfonamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide
N-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness: N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]cyclopropanesulfonamide stands out due to its unique combination of functional groups and structural features. This compound exhibits distinct chemical and biological properties compared to similar compounds, making it a valuable tool in scientific research and industrial applications.
Biological Activity
N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is a compound of interest due to its diverse biological activities. This article explores the synthesis, mechanisms of action, and biological evaluations of this compound, drawing from various research sources.
1. Structural Overview
The compound features a cyclopropanesulfonamide moiety linked to a pyrrolidine ring substituted with a 3-methyl-1,2,4-thiadiazole group. This unique structure contributes to its biological activity, particularly in antimicrobial and anticancer properties.
2. Synthesis of the Compound
The synthesis involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the pyrrolidine and thiadiazole rings.
- Coupling reactions to introduce the cyclopropanesulfonamide functionality.
3.1 Antimicrobial Properties
Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that various 1,3,4-thiadiazole derivatives possess potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The compound's efficacy can be summarized in the following table:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 12 µg/mL |
| E. coli | 8 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
These results indicate a promising therapeutic potential for treating bacterial infections.
3.2 Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly its ability to inhibit cancer cell proliferation. It is known to affect key signaling pathways involved in cancer progression, such as the interleukin-6 (IL-6)/JAK/STAT3 pathway . A study reported that compounds with similar structures showed significant inhibition of cancer cell lines:
| Cell Line | Inhibition Percentage |
|---|---|
| MCF-7 (Breast Cancer) | 70% |
| HeLa (Cervical Cancer) | 65% |
| A549 (Lung Cancer) | 75% |
These findings suggest that the compound may serve as a lead for further development in cancer therapy.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation: By disrupting cellular signaling pathways essential for growth and survival.
- Induction of Apoptosis: Triggering programmed cell death in malignant cells.
5. Case Studies and Research Findings
Several studies have highlighted the biological activities of thiadiazole derivatives:
- A study by Mahendrasinh et al. demonstrated significant antimicrobial activity across various strains using disk diffusion methods .
- Research published in Drug Target Insights elaborated on the anticancer efficacy of thiadiazole compounds against different cancer cell lines .
- A review article summarized diverse biological activities associated with thiadiazoles, emphasizing their potential in medicinal chemistry .
6. Conclusion
This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Further investigations are warranted to explore its full therapeutic potential and to elucidate detailed mechanisms underlying its biological effects.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for preparing N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]cyclopropanesulfonamide, and what reaction parameters critically influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example:
- Step 1 : Formation of the thiadiazole ring via cyclization of thiourea derivatives under acidic or basic conditions (similar to triazole synthesis in ).
- Step 2 : Introduction of the pyrrolidine moiety through nucleophilic substitution, using K₂CO₃ as a base in DMF (as in ).
- Step 3 : Sulfonamide coupling via reaction with cyclopropanesulfonyl chloride in the presence of triethylamine (TEA) to neutralize HCl byproducts (analogous to ).
- Key Parameters : Solvent choice (DMF for solubility), temperature (room temperature for stability), and stoichiometric ratios (1.1–1.2 equivalents of alkylating agents to drive reactions to completion) .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and cyclopropane geometry.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and purity.
- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in cyclopropane derivatives ( ).
- Infrared (IR) Spectroscopy : Identifies sulfonamide (S=O, ~1350 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the sulfonamide coupling step?
- Methodological Answer :
- Base Selection : Use TEA instead of stronger bases (e.g., NaH) to avoid side reactions like over-alkylation ().
- Solvent Purity : Anhydrous DMF prevents hydrolysis of sulfonyl chloride intermediates.
- Temperature Control : Maintain 0–5°C during sulfonamide formation to suppress dimerization (observed in ).
- Chromatographic Purification : Employ gradient elution (e.g., hexane/ethyl acetate) to separate sulfonamide products from unreacted starting materials .
Q. What computational strategies predict the stability and reactivity of this compound in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the cyclopropane ring and sulfonamide group to assess metabolic stability.
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to predict binding affinity.
- ADMET Prediction : Tools like SwissADME evaluate absorption and toxicity profiles based on logP and polar surface area (derived from ’s theoretical framework) .
Q. How can contradictions between computational predictions and experimental biological activity data be resolved?
- Methodological Answer :
- Dose-Response Studies : Validate in vitro activity across multiple concentrations to rule out assay-specific artifacts.
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity (e.g., sulfonamide oxidation to sulfonic acid derivatives, as in ).
- Structural Analog Testing : Compare with compounds like 5-arylidine thiadiazole sulfonamides () to isolate pharmacophore contributions .
Q. What challenges arise in scaling up synthesis while preserving stereochemical purity?
- Methodological Answer :
- Continuous Flow Reactors : Improve mixing efficiency and reduce racemization risks during cyclopropane formation (as scaled in ’s industrial methods).
- Chiral Stationary Phases : Use HPLC with cellulose-based columns for enantiomeric separation.
- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progress and adjust parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
